8-(4-fluorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
8-(4-fluorophenyl)-4-oxo-N-(3-propan-2-yloxypropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3/c1-12(2)27-11-3-8-20-16(25)15-17(26)24-10-9-23(18(24)22-21-15)14-6-4-13(19)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTGYJUZSVTDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, including the formation of the imidazo[2,1-c][1,2,4]triazine core and subsequent functionalization. One common approach is to start with the appropriate fluorophenyl derivative and introduce the imidazo[2,1-c][1,2,4]triazine ring through cyclization reactions. The carboxamide group is then introduced via amidation reactions, and the propan-2-yloxypropyl group is added through etherification reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms may also be considered to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(4-fluorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Amidation: The carboxamide group can be modified through amidation reactions to introduce different amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
8-(4-fluorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-(4-fluorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Findings and Implications
Pharmacokinetic Predictions:
- Using Tanimoto similarity indexing (), the target compound shares ~65% structural similarity with ’s hydroxypropyl analog. This implies comparable absorption and distribution profiles, but the fluorine and ether chain may reduce aqueous solubility (predicted Solubility Score: −3.2 vs. −2.5 for the hydroxypropyl variant) .
Therapeutic Potential:
- Fluorinated compounds in and demonstrate activity against kinases or GPCRs, suggesting the target compound could target similar pathways . Docking studies using tools like AutoDock Vina () would clarify its affinity for NMDA receptors or epigenetic enzymes .
Biological Activity
The compound 8-(4-fluorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a member of the imidazo[2,1-c][1,2,4]triazine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 315.33 g/mol. The unique structure includes a fluorophenyl group and a propan-2-yloxy substituent , contributing to its reactivity and biological activity. The presence of functional groups such as carboxamide and carbonyl moieties enhances its potential for medicinal applications.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.33 g/mol |
| Key Functional Groups | Carboxamide, Carbonyl |
| Class | Imidazo[2,1-c][1,2,4]triazine |
Pharmacological Properties
Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazine class exhibit various pharmacological activities such as:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, compounds structurally similar to it have shown promising results against BRCA1/2 mutant cancer cells .
- Enzyme Inhibition : The compound may interact with specific enzymes involved in critical biological pathways. Inhibitors of poly(ADP-ribose) polymerase (PARP) are noteworthy examples where structural modifications lead to enhanced potency .
Case Study 1: Antitumor Efficacy
A study investigated the effects of a related compound on cancer cell lines with BRCA mutations. The findings revealed that the compound exhibited significant antitumor activity with an EC50 value in the low nanomolar range (e.g., 0.3 nM for MX-1 cells) . This suggests that structural features akin to those in This compound could confer similar therapeutic benefits.
Case Study 2: Enzyme Interaction
Research has also highlighted the interaction of imidazo[2,1-c][1,2,4]triazines with enzymes like PARP. For instance, a related compound demonstrated Ki values of 1.2 nM and 0.87 nM for PARP1 and PARP2 inhibition respectively . Such interactions are crucial for developing targeted therapies in oncology.
Synthesis and Modification
The synthesis of This compound involves multiple synthetic steps that allow for modifications to enhance biological activity. The optimization of these synthetic routes can lead to derivatives with improved pharmacological profiles.
Table 2: Comparison of Related Compounds
| Compound Name | Activity Type | EC50/Ki Values |
|---|---|---|
| Compound A (related structure) | Antitumor | EC50 = 0.3 nM |
| Compound B (related structure) | PARP Inhibition | Ki = 0.87 nM |
| 8-(4-fluorophenyl)-... | Potential Antitumor | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
